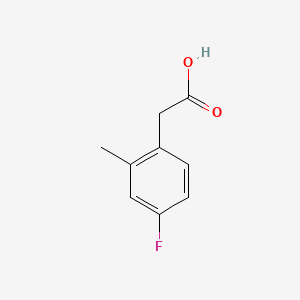
(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone, commonly referred to as BMPM, is a synthetic organic molecule with a wide range of applications in scientific research. This molecule has been studied extensively in recent years due to its unique properties and structure. BMPM has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
Compounds containing the (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone structure, including derivatives like Furan-2-yl-(5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-methanone, have been synthesized and studied for their biological activities. Research shows that these compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, they possess moderate antioxidant activities as evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method. This indicates potential applications in areas where antibacterial and antioxidant properties are valuable (Golea Lynda, 2021).
Synthesis and Structural Analysis
The process of synthesizing and characterizing compounds with a similar structure, such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, has been documented. Techniques like NMR, MS, and IR spectra data have been used for characterization, and X-ray diffraction for structural identification. This underscores the compound's significance in chemical synthesis and the importance of understanding its molecular structure for potential applications in various fields (Ziqing Cao et al., 2010).
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-2-6(13-7)8(12)11-5-1-4-10-11/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSGHMRLJJXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407752 |
Source


|
| Record name | (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone | |
CAS RN |
551925-55-4 |
Source


|
| Record name | (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


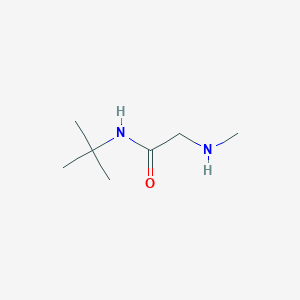

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)
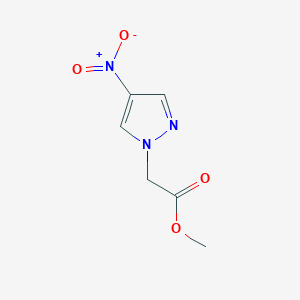
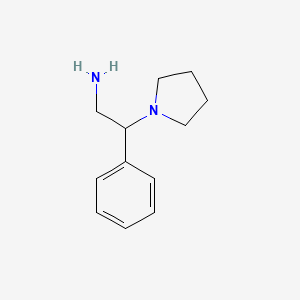

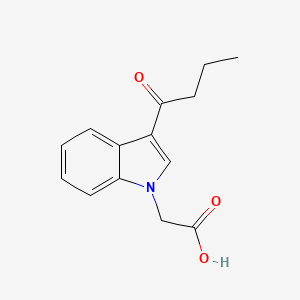
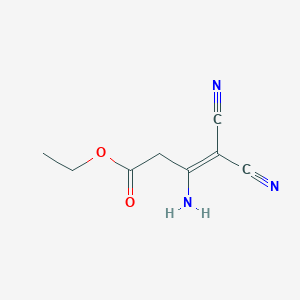
![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)


